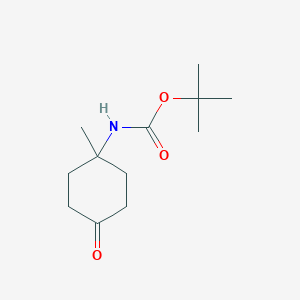

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVQKLSACUDWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619361 | |

| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-43-7 | |

| Record name | 1,1-Dimethylethyl N-(1-methyl-4-oxocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

This document provides a comprehensive overview of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in chemical principles. It is important to note that while extensive research has been conducted, specific experimental data for this compound, such as detailed synthesis protocols and complete spectroscopic characterization, are not widely available in peer-reviewed literature. Therefore, this guide synthesizes information from analogous structures and established chemical reactions to provide robust, scientifically-grounded guidance. The protocols described herein are designed to be self-validating systems, with built-in checkpoints for characterization.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure combines a cyclohexane core, which imparts a degree of conformational rigidity, with two key functional groups: a ketone and a Boc-protected tertiary amine. This arrangement makes it a valuable scaffold for introducing a 1-methyl-4-aminocyclohexyl moiety into a target molecule. This particular scaffold is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a rigid and non-planar linker between the E3 ligase ligand and the target protein ligand.[1] The methyl group at the C1 position prevents epimerization and provides a fixed stereochemical anchor, which can be crucial for optimizing the ternary complex formation in PROTACs.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 412293-43-7 | [3] |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.3 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Storage | Room temperature, sealed in a dry place | [3] |

| Predicted XlogP | 1.3 | [4] |

Synthesis Strategies and Methodologies

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the commercially available 4-methylcyclohexanone. The key steps involve the introduction of the amine functionality at the C1 position, followed by protection of the amine and oxidation of the resulting alcohol.

Sources

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

Physical properties of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate

Abstract

Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate is a bifunctional organic molecule featuring a protected amine and a ketone, making it a valuable building block in medicinal chemistry. Its role as a component in the synthesis of complex molecules, particularly within the domain of protein degraders, necessitates a thorough understanding of its fundamental physical and chemical properties.[1] This technical guide provides a comprehensive analysis of the structural, spectroscopic, and thermal properties of this compound. We present not only the available data but also detail the self-validating experimental protocols required for their determination, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability, grounding the discussion in the broader context of how these properties influence a compound's journey through the drug discovery pipeline.

Introduction: Contextualizing Physical Properties in Pharmaceutical Development

The trajectory of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is profoundly influenced by its physicochemical properties. Characteristics such as solubility, lipophilicity, melting point, and solid-state stability are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile.[2][3][4][5] An otherwise potent molecule can fail during development due to poor bioavailability or formulation challenges, issues that are directly linked to its physical nature.[6] Therefore, the early and accurate characterization of these properties is a cornerstone of modern drug discovery, enabling informed decision-making and reducing late-stage attrition.[6]

Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate emerges in this context as a significant synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, a standard strategy in multi-step organic synthesis.[7] The cyclohexanone moiety offers a reactive handle for further chemical elaboration. Its classification as a "Protein Degrader Building Block" suggests its utility in constructing molecules like Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1] A precise understanding of this building block's properties is therefore essential for the rational design and synthesis of next-generation therapeutics.

Core Physicochemical and Structural Data

A foundational step in characterizing any chemical entity is the compilation of its core identifiers and properties. While experimental data for this specific compound is not extensively published, we can consolidate known identifiers and high-quality predicted values to form a baseline profile.

| Property | Value / Information | Source |

| IUPAC Name | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | Ark Pharma Scientific Limited[8] |

| CAS Number | 412293-43-7 | CP Lab Safety[1], Ark Pharma Scientific Limited[8] |

| Molecular Formula | C₁₂H₂₁NO₃ | CP Lab Safety[1], Ark Pharma Scientific Limited[8], PubChemLite[9] |

| Molecular Weight | 227.30 g/mol | CP Lab Safety[1], Ark Pharma Scientific Limited[8] |

| Canonical SMILES | CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C | PubChemLite[9] |

| Monoisotopic Mass | 227.15215 Da | PubChemLite[9] |

| Predicted XlogP | 1.3 | PubChemLite[9] |

| Appearance | Not specified (Expected to be a solid at room temp.) | - |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Not experimentally determined in available literature. | - |

Structural Elucidation and Spectroscopic Characterization

Verifying the chemical structure and purity of a compound is non-negotiable. Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the definitive method for the structural elucidation of organic molecules in solution.[10] It provides unambiguous information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the successful synthesis and structural integrity of the target compound. The expected spectra for Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate would contain highly characteristic signals:

-

¹H NMR: A sharp singlet around 1.4 ppm integrating to 9 protons (the tert-butyl group), a singlet for the methyl group attached to the quaternary carbon, and a series of multiplets for the eight protons on the cyclohexyl ring. The N-H proton of the carbamate would appear as a broad singlet, which would disappear upon D₂O exchange.

-

¹³C NMR: Definitive signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate, the quaternary carbon of the cyclohexyl ring, and the ketonic carbonyl carbon.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. The instrument must be tuned and shimmed to ensure high magnetic field homogeneity and optimal resolution.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., at 400 MHz). A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz). This requires more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing & Analysis: Process both spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate ¹H signals and assign all peaks to their corresponding atoms.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the unequivocal determination of the molecular formula. For this compound, the predicted monoisotopic mass is 227.15215 Da.[9] Observing a protonated molecule ([M+H]⁺) at m/z 228.15943 or a sodiated adduct ([M+Na]⁺) at m/z 250.14137 would provide strong evidence for the correct product.[9]

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected m/z values for the protonated and sodiated adducts.

-

Analysis: Compare the experimentally observed accurate mass with the theoretically calculated mass for the formula C₁₂H₂₁NO₃. The mass error should be less than 5 ppm to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a fingerprint based on the vibrational frequencies of chemical bonds. For Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, key diagnostic peaks would be:

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~1710 cm⁻¹: C=O stretching of the cyclohexanone ketone.

-

~1690 cm⁻¹: C=O stretching (Amide I band) of the carbamate.

Determination of Key Physical Properties

These properties are critical for predicting how the compound will behave during formulation and in biological systems.

Thermal Analysis: Melting Point and Stability

Expertise & Causality: The melting point (Tm) is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point but also information on phase transitions, polymorphism, and thermal decomposition, which are critical for assessing the compound's stability for storage and handling.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Heating Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge, typically from room temperature to a temperature above the expected melting point (e.g., 250 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus). Any exothermic events may indicate decomposition.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Solubility Profiling

Expertise & Causality: Aqueous solubility is a critical barrier to oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] The structure of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, with its mix of polar (ketone, carbamate) and non-polar (tert-butyl, cyclohexyl) regions and a predicted XlogP of 1.3, suggests it will have low aqueous solubility but good solubility in organic solvents.[9] Determining its solubility in pharmaceutically relevant media is essential for designing appropriate formulations and biological assays.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, e.g., <1%, to minimize co-solvent effects).

-

Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Conclusion: Integrating Physicochemical Data in Drug Development

The comprehensive characterization of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate provides a vital dataset for its effective use in drug discovery. The spectroscopic data (NMR, MS, IR) serves as a quality control standard, ensuring the identity and purity of the material used in synthesis. The thermal data from DSC dictates appropriate storage conditions and flags potential solid-state liabilities. Most critically, the solubility profile and lipophilicity (XlogP) are key inputs for computational ADME models and guide the selection of formulation strategies to ensure adequate exposure in preclinical studies.[2] By applying the rigorous, self-validating protocols outlined in this guide, researchers can build a robust data package that derisks the use of this building block and accelerates the development of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space [pubmed.ncbi.nlm.nih.gov]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-butyl (1-methyl-4-oxocyclohexyl)carbamate | CAS:412293-43-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. PubChemLite - Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a modified Curtius rearrangement of 1-methyl-4-oxocyclohexanecarboxylic acid, followed by an in-situ Boc protection of the resulting amine. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanisms, and a summary of the critical process parameters. The presented methodology is designed to be reproducible and scalable, catering to the needs of researchers and scientists in both academic and industrial settings.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a protected amine on a substituted cyclohexane ring makes it a versatile scaffold for the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[1][2] The 1-methyl and 4-oxo functionalities provide additional points for molecular elaboration, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.

This guide will focus on a synthetic approach commencing from the readily accessible starting material, 1-methyl-4-oxocyclohexanecarboxylic acid. The core transformation involves a Curtius rearrangement to install the amine functionality, a classic yet powerful reaction in organic synthesis known for its efficiency and stereochemical fidelity.[3][4][5]

Strategic Overview of the Synthesis

The synthesis is designed as a two-step, one-pot procedure to maximize efficiency and minimize purification steps. The overall transformation is depicted below:

Figure 1: Overall synthetic strategy for this compound.

The synthesis commences with the conversion of 1-methyl-4-oxocyclohexanecarboxylic acid to the corresponding acyl azide. This is achieved using diphenylphosphoryl azide (DPPA) in the presence of a base, typically triethylamine. The acyl azide is then thermally rearranged in a suitable solvent, such as toluene, to form an isocyanate intermediate with the concomitant loss of nitrogen gas. This isocyanate is not isolated but is trapped in-situ with tert-butanol to yield the final product, this compound.

In-Depth Mechanistic Discussion

The cornerstone of this synthesis is the Curtius rearrangement. This reaction proceeds through a concerted mechanism where the alkyl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is expelled.[6] A key advantage of this rearrangement is the retention of stereochemistry at the migrating carbon.

Figure 2: Mechanism of the Curtius rearrangement and subsequent trapping of the isocyanate.

The use of diphenylphosphoryl azide (DPPA) offers a milder alternative to the traditional method of forming acyl azides from acyl chlorides and sodium azide, thus enhancing the functional group tolerance of the reaction. The in-situ trapping of the highly reactive isocyanate with tert-butanol is an efficient method to directly obtain the Boc-protected amine.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Grade | Supplier |

| 1-Methyl-4-oxocyclohexanecarboxylic acid | ≥97% | Commercial Source |

| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercial Source |

| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial Source |

| Toluene | Anhydrous, ≥99.8% | Commercial Source |

| tert-Butanol | Anhydrous, ≥99.5% | Commercial Source |

| Ethyl acetate | ACS Grade | Commercial Source |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |

| Brine | Laboratory prepared | N/A |

| Anhydrous magnesium sulfate | Laboratory Grade | Commercial Source |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methyl-4-oxocyclohexanecarboxylic acid (10.0 g, 64.0 mmol).

-

Reagent Addition: Add anhydrous toluene (100 mL) and triethylamine (9.8 mL, 70.4 mmol). Stir the mixture at room temperature until the carboxylic acid dissolves.

-

Acyl Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (15.2 mL, 70.4 mmol) dropwise to the stirred solution over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Curtius Rearrangement: After the addition of DPPA is complete, slowly heat the reaction mixture to 80 °C. Stir at this temperature for 2 hours. The formation of nitrogen gas should be observed.

-

Isocyanate Trapping: After 2 hours, add anhydrous tert-butanol (12.2 mL, 128 mmol) to the reaction mixture. Increase the temperature to 100 °C and stir for an additional 12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a white solid.

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Starting Material | 1-Methyl-4-oxocyclohexanecarboxylic acid |

| Stoichiometry (Acid:Et3N:DPPA:t-BuOH) | 1 : 1.1 : 1.1 : 2 |

| Solvent | Toluene |

| Reaction Temperature (Rearrangement) | 80 °C |

| Reaction Temperature (Trapping) | 100 °C |

| Reaction Time | 14 hours total |

| Expected Yield | 70-85% |

| Appearance of Product | White to off-white solid |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 4.55 (s, 1H), 2.50-2.30 (m, 4H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.44 (s, 9H), 1.30 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 210.5, 154.8, 80.1, 55.2, 38.9, 37.8, 28.4 (3C), 25.6.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₂₁NO₃ [M+H]⁺: 228.15; found: 228.15.

Safety Considerations

-

Diphenylphosphoryl azide (DPPA) is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

The Curtius rearrangement involves the evolution of nitrogen gas, which can lead to a pressure buildup if the reaction is performed in a closed system. Ensure the reaction is adequately vented.

-

All solvents are flammable and should be handled away from ignition sources.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has detailed a reliable and scalable synthesis of this compound. The one-pot procedure utilizing a modified Curtius rearrangement offers an efficient route to this valuable building block from a commercially available starting material. The in-depth mechanistic discussion and step-by-step protocol provide researchers and scientists with the necessary information to successfully implement this synthesis in their laboratories.

References

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- Alfa Chemistry. (n.d.). Curtius Rearrangement.

- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

- Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Wikipedia. (n.d.). Schmidt reaction.

- Chem-Station International Edition. (2014, October 6). Hofmann Rearrangement.

- Chemistry Steps. (n.d.). Curtius Rearrangement.

- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids.

- Organic Reactions. (n.d.). The Schmidt Reaction.

- Organic Chemistry Portal. (n.d.). Schmidt Reaction.

- Google Patents. (n.d.). Preparation method of 4-N-Boc-amino cyclohexanone.

- National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central.

- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Google Patents. (n.d.). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

- ResearchGate. (n.d.). The Schmidt Reaction | Request PDF.

- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.

- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram.

- Sigma-Aldrich. (n.d.). N-4-Boc-aminocyclohexanone 95.

- Google Patents. (n.d.). Preparation method for 4-substituted acylamino cyclohexanone.

- BLD Pharm. (n.d.). 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate.

- PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Semantic Scholar. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

- Organic Syntheses Procedure. (n.d.). 1-morpholino-1-cyclohexene.

- National Center for Biotechnology Information. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. PubMed Central.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

Introduction: The Significance of Solid-State Structure in Pharmaceutical Building Blocks

An In-Depth Technical Guide to the Crystal Structure Determination of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

This compound is a key synthetic intermediate in the development of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors which are pivotal in treating autoimmune diseases and cancer. While its role as a molecular scaffold is well-established, a comprehensive understanding of its three-dimensional structure in the solid state is crucial. The precise conformation of the cyclohexyl ring, the orientation of its functional groups, and the intermolecular interactions governing its crystal packing directly influence its physical and chemical properties. These properties include solubility, stability, and reactivity, which are critical parameters in drug substance formulation and manufacturing.

This guide provides a comprehensive, field-proven methodology for the de novo determination of the single-crystal X-ray structure of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind key experimental choices, ensuring a self-validating and robust scientific process.

Part 1: Synthesis and High-Purity Material Preparation

The prerequisite for growing high-quality single crystals is the availability of ultrapure material. The presence of impurities, even at low levels, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Synthetic Protocol: Boc Protection

The target compound is readily synthesized via the protection of 4-amino-4-methylcyclohexanone using di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Synthesis:

-

Reaction Setup: Dissolve 4-amino-4-methylcyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise to neutralize the hydrochloride and create a basic environment.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirring reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid. Purity should be assessed by ¹H NMR and LC-MS to be >99.5%.

Part 2: The Art of Single Crystal Growth

Crystallization is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The choice of method is critical and often empirical.

Selecting a Crystallization Strategy

For a moderately polar molecule like this compound, several techniques are viable. The goal is to approach the point of supersaturation slowly, allowing for the formation of a single nucleation point from which a large, well-ordered crystal can grow.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, thus gradually increasing the concentration.

-

Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a larger reservoir of a high-boiling-point "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent reservoir, inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to crystallization.

Protocol: Crystallization by Slow Evaporation

This is often the simplest and most successful starting point.

-

Solvent Screening: Test the solubility of the compound (~5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which it is moderately soluble. A good starting point is a binary solvent system. For this compound, an ethyl acetate/hexane mixture is a promising choice.

-

Solution Preparation: Dissolve approximately 20-30 mg of the purified compound in a minimal amount of ethyl acetate (a "good" solvent) in a small, clean glass vial.

-

Inducing Saturation: Add hexane (an "anti-solvent") dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add one or two more drops of ethyl acetate to redissolve the precipitate.

-

Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows for very slow evaporation. Place the vial in a vibration-free location at a constant temperature.

-

Monitoring: Observe the vial daily. High-quality crystals should appear within a few days to two weeks. They should be clear, well-formed, and have distinct facets.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystal. It involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

Experimental Workflow

The process from crystal to data is a systematic workflow, as illustrated below.

Caption: Workflow for SC-XRD data collection and processing.

Step-by-Step Data Acquisition Protocol:

-

Crystal Selection: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

-

Mounting: Affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Cryo-cooling: Mount the crystal on the goniometer head of the diffractometer and immediately cool it in a stream of cold nitrogen gas, typically to 100 K (-173 °C). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

-

Data Collection: The data is collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). The instrument software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (scans).

-

Data Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.

Table 1: Typical Data Collection and Refinement Parameters (Hypothetical)

| Parameter | Value | Significance |

| Formula | C₁₂H₂₁NO₃ | Chemical formula of the compound. |

| Formula Weight | 227.30 g/mol | Molar mass. |

| Temperature | 100(2) K | Low temperature minimizes atomic vibrations. |

| Wavelength (Mo Kα) | 0.71073 Å | Standard X-ray source for small molecule crystallography. |

| Crystal System | Monoclinic | A likely crystal system for a molecule of this symmetry. |

| Space Group | P2₁/c | A common, centrosymmetric space group. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å | The dimensions of the repeating unit of the crystal lattice. |

| α = 90°, β = 98.5°, γ = 90° | The angles of the repeating unit. | |

| Volume | 1285 ų | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ (I > 2σ(I)) | < 0.05 | A key indicator of the agreement between the model and the observed data. |

| wR₂ (all data) | < 0.12 | A weighted R-factor that includes all data. |

| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1 for a good model. |

Part 4: Structure Solution and Refinement

This stage involves converting the processed diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.

The Path from Data to Model

The core challenge is the "phase problem": the diffraction experiment measures the intensities of the reflections, but the phase information is lost. Modern computational methods have largely solved this issue for small molecules.

Caption: The iterative cycle of crystallographic structure refinement.

Refinement Protocol:

-

Structure Solution: The reflection data is input into a program like SHELXT, which uses "dual-space" methods to find the initial positions of most non-hydrogen atoms.

-

Initial Refinement: The initial model is refined against the experimental data using a full-matrix least-squares program like SHELXL. In this process, the atomic positions and their anisotropic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the observed and calculated structure factors.

-

Atom Assignment and Hydrogen Placement: Missing non-hydrogen atoms are located in the difference electron density map. Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."

-

Final Refinement Cycles: The model is refined until convergence, meaning that further cycles of refinement do not produce significant changes in the model parameters or the R-factors. The final model is then validated using tools like PLATON or the IUCr's checkCIF service.

Part 5: Analysis of the Final Structure

The refined crystal structure provides a wealth of information.

Molecular Conformation

The analysis would reveal the precise 3D shape of the molecule. The cyclohexanone ring is expected to adopt a stable chair conformation. The analysis will determine the orientation of the substituents: whether the C1-methyl and C1-N-Boc groups are in axial or equatorial positions. This conformation is critical as it dictates how the molecule presents its functional groups for intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. For this compound, the key interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (either the ketone or the carbamate) of a neighboring molecule.

Caption: Visualization of a potential hydrogen bonding motif.

This hydrogen bonding likely links the molecules into chains or sheets, which then pack together through weaker van der Waals interactions to form the final 3D crystal lattice. Understanding this packing is essential for predicting properties like crystal morphology and mechanical strength.

Conclusion

Determining the single-crystal structure of this compound is a multi-step process that combines careful synthesis, meticulous crystallization, precise X-ray diffraction measurements, and sophisticated computational refinement. The resulting 3D model provides invaluable, atom-level insight into the compound's conformation and packing, which are fundamental to controlling its properties in the context of pharmaceutical development and manufacturing. This guide outlines an authoritative and self-validating workflow to achieve this critical characterization.

An In-depth Technical Guide to Tert-butyl Carbamate Derivatives in Modern Organic Synthesis and Drug Discovery

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of contemporary organic synthesis, indispensable in the intricate assembly of complex molecules, particularly within pharmaceutical and peptide chemistry.[1] Its utility is rooted in its remarkable stability across a broad spectrum of chemical environments and its facile, selective cleavage under mild acidic conditions. This technical guide provides a comprehensive exploration of tert-butyl carbamate derivatives, from the fundamental principles of their formation and cleavage to their strategic application in the synthesis of bioactive compounds. We will delve into detailed experimental protocols, present comparative data to inform methodological choices, and provide visual representations of key chemical transformations and strategic workflows, offering researchers, scientists, and drug development professionals a definitive resource on this pivotal class of chemical intermediates.

The Indispensable Role of the Boc Protecting Group

At its core, the tert-butyloxycarbonyl (Boc) group serves as a temporary mask for the nucleophilic and basic nature of primary and secondary amines. By converting an amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions during multi-step synthetic sequences.[1] This protection is most commonly achieved through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]

A key advantage of the Boc group lies in its application in orthogonal protection strategies . This principle allows for the selective removal of one protecting group in the presence of others that are labile under different conditions. The acid-labile nature of the Boc group makes it orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis. This orthogonality is fundamental to the rational design of efficient and elegant synthetic routes in the construction of complex molecules like peptides and pharmaceuticals.[1]

Synthesis of Tert-butyl Carbamate Derivatives: The Boc Protection of Amines

The introduction of the Boc group is a fundamental transformation in organic synthesis. The most prevalent method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[2]

General Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[2][3]

Caption: General mechanism of amine protection using Boc anhydride.

Experimental Protocols for Boc Protection

The choice of reaction conditions for Boc protection can be tailored to the specific substrate and desired outcome.

2.2.1. Standard Protocol in an Organic Solvent

This is a widely applicable method for a broad range of primary and secondary amines.

Materials:

-

Amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents) or 4-Dimethylaminopyridine (DMAP) as a catalyst for less reactive amines[4]

-

Solvent: Tetrahydrofuran (THF)[2] or Dichloromethane (DCM)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base (e.g., TEA).

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

-

Perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

2.2.2. "On-Water" Protocol

For certain substrates, conducting the reaction in water can be a greener and more efficient alternative.

Materials:

-

Amine

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

Suspend the amine in water.

-

Add Boc₂O directly to the suspension.

-

Stir the mixture vigorously at ambient temperature.[4]

-

Upon completion, the product often precipitates and can be collected by filtration.

Synthesis of Tert-butyl Carbamate from Tert-butanol

An alternative approach to synthesizing the parent tert-butyl carbamate involves the reaction of tert-butanol with sodium cyanate in the presence of a strong acid like trifluoroacetic acid.[5]

Mechanism Overview:

-

The acid protonates sodium cyanate to form isocyanic acid (HNCO).

-

The acid also protonates the hydroxyl group of tert-butanol, facilitating its departure as water and forming a stable tert-butyl carbocation.

-

The isocyanic acid then acts as a nucleophile, attacking the tert-butyl carbocation.

-

A final deprotonation step yields tert-butyl carbamate.[5]

Caption: Reaction pathway for the synthesis of tert-butyl carbamate from tert-butanol.

Deprotection of Tert-butyl Carbamates: Releasing the Amine

The facile removal of the Boc group under acidic conditions is one of its most valuable attributes.[1]

General Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][6] This is followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or potentially alkylate other nucleophiles.[6][7] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide gas.[3][6]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols for Boc Deprotection

3.2.1. Standard TFA Deprotection

This is a robust and widely used method.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)[2]

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 25-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine is often obtained as a TFA salt.

Caution: Due to the formation of CO₂ gas, these reactions should not be performed in a closed system.[6]

3.2.2. Milder Deprotection Methods

In the presence of other acid-sensitive functional groups, milder deprotection conditions may be required.

-

HCl in an organic solvent: Using HCl in methanol, dioxane, or ethyl acetate is a common alternative to TFA.[4][8]

-

Aqueous phosphoric acid: This method is environmentally benign and offers good selectivity for the deprotection of tert-butyl carbamates in the presence of other protecting groups like Cbz.[9]

-

Oxalyl chloride in methanol: This provides a mild and selective deprotection of tert-butyl carbamates.[8]

The Challenge of the Tert-butyl Cation and the Use of Scavengers

A potential complication during acidic deprotection is the electrophilic nature of the liberated tert-butyl cation.[7] This cation can alkylate nucleophilic residues within the substrate, such as thiols, indoles, and electron-rich aromatic rings, leading to undesired byproducts.[7][10] To mitigate this, scavengers are often added to the reaction mixture. Common scavengers include anisole, thioanisole, and triethylsilane, which effectively trap the tert-butyl cation.[4][10]

Applications of Tert-butyl Carbamate Derivatives in Drug Discovery

Tert-butyl carbamate derivatives are not merely protected intermediates; they are key building blocks and structural motifs in a vast array of pharmaceuticals.[11][12]

Role in Peptide Synthesis

The Boc group has historically been a cornerstone of solid-phase peptide synthesis (SPPS). Its use in conjunction with other orthogonal protecting groups allows for the sequential and controlled assembly of amino acid chains.[1]

Bifunctional Building Blocks for Complex Molecule Synthesis

Compounds like tert-butyl (3-aminopropyl)carbamate serve as versatile bifunctional linkers in drug discovery.[13] The presence of a free primary amine and a protected primary amine allows for selective functionalization at one end of the molecule, followed by deprotection and further modification at the other end. This is particularly valuable in the synthesis of polyamine analogues and as linkers in targeted therapeutics such as kinase inhibitors.[13]

Caption: A typical synthetic workflow utilizing a bifunctional Boc-protected building block.[13]

Carbamates as Key Pharmacophores

The carbamate moiety itself is a prevalent structural feature in many approved drugs.[11][14] It can act as a stable amide bond isostere, improving properties such as cell permeability and metabolic stability.[11] The ability of the carbamate group to participate in hydrogen bonding allows it to make crucial interactions with biological targets like enzymes and receptors.[11]

Case Study: Synthesis of Anti-Inflammatory Agents

A recent study detailed the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.[15] In this work, tert-butyl (2-aminophenyl)carbamate was used as a key intermediate. The free amino group was coupled with various carboxylic acids to form amide bonds, resulting in a library of compounds that were evaluated for their anti-inflammatory activity.[15] This highlights the practical application of Boc-protected diamines in generating novel therapeutic candidates.

Comparative Analysis of Boc Protection and Deprotection Methods

| Method | Reagents | Advantages | Disadvantages |

| Protection | |||

| Standard | Boc₂O, Base (TEA, DMAP), Organic Solvent | High yielding, widely applicable. | Requires organic solvents and a separate work-up. |

| "On-Water" | Boc₂O, Water | Environmentally friendly, simple work-up. | Substrate scope may be limited. |

| Deprotection | |||

| Strong Acid | TFA or HCl in Organic Solvent | Fast, efficient, and reliable. | Harsh conditions, can cause side reactions with sensitive functional groups.[7][10] |

| Mild Acid | Aqueous H₃PO₄ | Environmentally benign, selective.[9] | Slower reaction times may be required. |

| Alternative | Oxalyl Chloride in Methanol | Mild and selective.[8] | Reagents may be more expensive or hazardous. |

Conclusion

The tert-butyloxycarbonyl protecting group and its corresponding carbamate derivatives are invaluable tools in the arsenal of the modern synthetic chemist. Their predictable reactivity, stability under a wide range of conditions, and straightforward removal under specific acidic protocols make them a preferred choice for amine protection in the synthesis of complex molecules.[1] The strategic use of Boc-protected intermediates as bifunctional building blocks continues to enable the discovery and development of novel therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of tert-butyl carbamate derivatives in their synthetic endeavors.

References

- The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide - Benchchem.

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- tert-Butyloxycarbonyl protecting group - Wikipedia.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.

- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate

- BOC Protection and Deprotection - J&K Scientific LLC.

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

- Protecting Groups for Amines: Carbam

- Amine Protection and Deprotection - Master Organic Chemistry.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Properties, Synthesis, and Applications

Introduction

tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7) is a specialized bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure incorporates a ketone and a tert-butoxycarbonyl (Boc)-protected primary amine on a substituted cyclohexane scaffold. This unique arrangement provides two orthogonal reactive sites: the ketone moiety, amenable to nucleophilic addition or reductive amination, and the amine, which can be deprotected under acidic conditions for subsequent derivatization.

This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies. Notably, it is classified as a building block for protein degraders, a cutting-edge therapeutic modality.[1] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization data, and key applications for professionals in the field.

Physicochemical and Structural Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate . The structure consists of a cyclohexane ring with a carbonyl group at the C4 position and a nitrogen atom at the C1 position. The nitrogen is substituted with a tert-butoxycarbonyl (Boc) protecting group and the C1 carbon is also substituted with a methyl group.

Chemical Structure: (Image of the chemical structure of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate)

Key Properties

The essential physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 412293-43-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Storage Temperature | Room Temperature or 2-8°C | [1][3] |

| Purity | Typically ≥97% | [1] |

Synthesis and Purification Protocol

Synthetic Strategy

The most direct and efficient synthesis of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate involves the N-acylation of the corresponding primary amine, 1-amino-1-methylcyclohexan-4-one, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection in organic synthesis. The causality for this choice rests on the high selectivity of Boc₂O for amines and the mild reaction conditions required, which preserve the integrity of the ketone functionality. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Reagents and Equipment:

-

1-amino-1-methylcyclohexan-4-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-amino-1-methylcyclohexan-4-one hydrochloride (1.0 eq).

-

Suspend the amine salt in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15 minutes.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up and Purification

A robust work-up is critical to isolate the product with high purity.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the water content).

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate as a solid.

Workflow Diagram: Synthesis and Purification

Caption: Synthesis and purification workflow for the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected data provides a self-validating system for the protocol's success.

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm) ~1.45 (s, 9H): Protons of the tert-butyl group. δ (ppm) ~1.20 (s, 3H): Protons of the C1-methyl group. δ (ppm) ~1.60-2.60 (m, 8H): Protons of the cyclohexyl ring. δ (ppm) ~4.50 (br s, 1H): N-H proton of the carbamate. |

| ¹³C NMR | δ (ppm) ~208: Carbonyl carbon of the ketone. δ (ppm) ~155: Carbonyl carbon of the carbamate. δ (ppm) ~80: Quaternary carbon of the tert-butyl group. δ (ppm) ~55: Quaternary C1 carbon of the cyclohexane ring. δ (ppm) ~20-40: Other aliphatic carbons. |

| IR (cm⁻¹) | ~3350: N-H stretch. ~2970: C-H aliphatic stretch. ~1710: C=O stretch of the ketone. ~1685: C=O stretch of the carbamate. |

| Mass Spec (ESI+) | m/z: 228.15 [M+H]⁺, 250.14 [M+Na]⁺ |

Applications in Research and Drug Development

The true value of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate lies in its versatility as a bifunctional intermediate. The two distinct functional groups can be manipulated in a sequential and controlled manner to build molecular complexity.

Role as a Bifunctional Intermediate

-

Ketone Derivatization: The ketone at C4 is a versatile handle for introducing diversity. It can undergo reduction to the corresponding alcohol, Wittig olefination to form an alkene, or, most commonly, reductive amination to install a new amine-containing substituent.

-

Amine Derivatization: The Boc-protected amine at C1 is stable to a wide range of reaction conditions. Upon successful derivatization of the ketone, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in DCM, revealing a primary amine. This newly exposed amine can then be acylated, alkylated, or used in further coupling reactions.

This orthogonal reactivity is a powerful tool for building libraries of drug-like molecules around a central scaffold.

Application in Protein Degrader Synthesis

The compound is explicitly listed as a building block for protein degraders.[1] In this context, it can serve as a linker component or part of the scaffold that connects a protein-binding ligand to an E3 ligase-binding ligand. The gem-dimethyl group on the cyclohexane ring can provide conformational rigidity and improve metabolic stability, which are desirable properties in drug candidates.

Logical Derivatization Workflow

Caption: Potential derivatization pathways for the title compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

Hazard Identification

While specific toxicity data for this compound is not fully established, related carbamates and ketones require careful handling. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[2]

Recommended Handling Practices

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Hygiene: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Storage Conditions

Store in a tightly sealed container in a dry and cool place.[3][4] Recommended storage is often at room temperature, though refrigeration (2-8°C) can prolong shelf life.[1][3]

Conclusion

tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate is a strategically designed chemical intermediate with significant utility in modern drug discovery. Its bifunctional nature, combining a modifiable ketone with a protected amine on a conformationally defined scaffold, offers researchers a reliable and versatile platform for synthesizing novel compounds. Its role as a building block for advanced therapeutic modalities like protein degraders underscores its importance and potential in developing next-generation medicines.

References

-

PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. [Link]

-

PubChem. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

Ark Pharma Scientific Limited. tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]

-

Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

Sources

Navigating the Synthesis and Handling of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate: A Technical Guide for the Drug Development Professional

This guide provides an in-depth technical overview of the safety, handling, and chemical properties of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7). As a crucial building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Chemical Properties

This compound is a white to off-white solid. Its structure features a cyclohexanone ring, a common scaffold in medicinal chemistry, with a methyl group at the C1 position and a Boc-protected amine. The Boc group serves to temporarily mask the reactivity of the amine during synthetic transformations.

| Property | Value | Source |

| CAS Number | 412293-43-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage Temperature | Room Temperature | [1] |

Inferred Hazard Analysis: A Functional Group Approach

The potential hazards of this compound can be inferred from the reactivity and toxicology of its constituent parts: the carbamate functional group, the Boc protecting group, and the cyclohexanone core.

The Cyclohexanone Core: Flammability and Irritation

Cyclohexanone and its derivatives are known to be flammable liquids or solids and can cause skin, eye, and respiratory irritation.[2][3] Inhalation of vapors or dust may lead to respiratory tract irritation, and prolonged or repeated skin contact can cause dermatitis.[4]

-

Inferred Hazards:

The Tert-Butoxycarbonyl (Boc) Protecting Group: Instability Under Acidic and Thermal Conditions

The Boc group is a widely used amine protecting group due to its stability under a broad range of non-acidic conditions.[5] However, its lability under acidic conditions is a key feature for its removal in multi-step syntheses.[6] This reactivity also dictates its primary incompatibility.

-

Acid Sensitivity: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even milder acidic conditions, liberating the free amine, carbon dioxide, and isobutylene.[6][7] This reaction is often exothermic.

-

Thermal Instability: While generally stable at room temperature, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures, typically above 85-90°C.[7]

-

Inferred Hazards:

-

Incompatible with strong acids.

-

Hazardous decomposition products upon heating may include carbon oxides and nitrogen oxides.

-

Carbamates: A Class of Compounds with Diverse Toxicological Profiles

The carbamate functional group is present in a wide array of molecules, from pharmaceuticals to pesticides.[8] The toxicological properties of carbamates can vary significantly based on the overall molecular structure. Some carbamates are known to be cholinesterase inhibitors.[9] While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, assuming potential toxicity.

-

Inferred Hazards:

-

The toxicological properties have not been fully investigated. Handle as a potentially toxic substance.

-

Safe Handling and Storage Protocols

A self-validating system for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent laboratory practices.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Static Control: For transfers of large quantities of solid, measures to prevent static discharge should be in place.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.

Caption: Step-by-step workflow for weighing and solution preparation.

Methodology:

-

Preparation: Don all required PPE as outlined in section 3.2. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Use a tared weigh boat or directly weigh the solid into the reaction vessel within the fume hood. Avoid creating dust.

-

Transfer: Carefully transfer the solid to the reaction vessel using a spatula.

-

Dissolution: Add the desired solvent to the reaction vessel and stir or sonicate until the solid is fully dissolved.

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully sweep the absorbent material into a designated waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Solid Waste: Collect unused solid material and any contaminated disposable labware in a clearly labeled, sealed container for hazardous waste.

-

Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

The enzymatic or chemical hydrolysis of the carbamate ester linkage is a primary degradation pathway for many carbamate-containing compounds, which should be considered in the development of any large-scale disposal or remediation strategies. [9][10]

Conclusion

While a comprehensive toxicological profile for this compound is not yet established, a cautious and informed approach based on the known hazards of its functional groups is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic workflows.

References

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. (URL: [Link])

-

Cyclohexanone, Lab Grade Safety Data Sheet - Lab Alley. (URL: [Link])

-

Cyclohexanone - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

-

Cyclohexanone - SAFETY DATA SHEET - Penta. (URL: [Link])

-